3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URITVUGQIZJUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation Using Alkyl Halides
A widely employed method involves the alkylation of 1,3-benzoxazol-2(3H)-one with 4-methoxybenzyl halides (e.g., bromide or chloride). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone, using potassium carbonate (K₂CO₃) as a base to deprotonate the NH group of the benzoxazolone.
Mechanism :
-
Deprotonation of 1,3-benzoxazol-2(3H)-one forms a resonance-stabilized anion.
-
Nucleophilic attack on the 4-methoxybenzyl halide yields the N-alkylated product.
Optimization :
-
Solvent : Acetone provides higher yields (75–85%) compared to DMF due to reduced side reactions.
-
Temperature : Reactions proceed efficiently at 60–80°C within 4–6 hours.
-
Dissolve 1,3-benzoxazol-2(3H)-one (1.0 eq) and K₂CO₃ (1.2 eq) in acetone.
-
Add 4-methoxybenzyl bromide (1.1 eq) and reflux for 5 hours.
-
Filter and concentrate to obtain a crude product, purified via recrystallization (ethanol/water).
Yield : 82% (white crystalline solid).
Condensation of 2-Aminophenol with 4-Methoxybenzyl Carboxylic Acid Derivatives
Cyclocarbonylation with 4-Methoxybenzyl Isocyanate
This method involves the reaction of 2-aminophenol with 4-methoxybenzyl isocyanate under mild conditions, followed by cyclization.
Mechanism :
-
Nucleophilic addition of 2-aminophenol to the isocyanate forms a urea intermediate.
-
Intramolecular cyclization eliminates CO₂, yielding the benzoxazolone core.
Optimization :
-
Catalyst : Trichloroacetyl chloride facilitates cyclization at ambient temperatures.
-
Solvent : Tetrahydrofuran (THF) ensures homogeneity and prevents side reactions.
-
Mix 2-aminophenol (1.0 eq) and 4-methoxybenzyl isocyanate (1.05 eq) in THF.
-
Add trichloroacetyl chloride (1.1 eq) and stir at 25°C for 12 hours.
-
Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Yield : 78% (pale yellow solid).
Green Synthesis Using Fly Ash Catalyst
Solvent-Free Condensation of 2-Aminophenol and 4-Methoxybenzaldehyde
An eco-friendly approach utilizes fly ash as a heterogeneous catalyst to promote condensation between 2-aminophenol and 4-methoxybenzaldehyde, followed by oxidative cyclization.
Mechanism :
-
Schiff base formation between the aldehyde and amine.
-
Oxidation of the imine to the benzoxazole ring, facilitated by fly ash’s metal oxides.
Optimization :
-
Mix 2-aminophenol (1.0 eq), 4-methoxybenzaldehyde (1.1 eq), and fly ash (10 wt%) in a ball mill.
-
Grind at 80°C for 2 hours.
-
Extract with ethyl acetate and purify via recrystallization (methanol).
Yield : 85% (off-white powder).
Cyclization of N-(4-Methoxybenzyl)hydroxylamine Derivatives
Trichloroacetylation and Ortho-Shift Cyclization
N-(4-Methoxybenzyl)-N-arylhydroxylamines undergo trichloroacetylation, followed by an ortho-acyl shift and cyclization to form the benzoxazolone.
Mechanism :
-
O-Trichloroacetylation of the hydroxylamine.
-
Migration of the trichloroacetoxy group to the ortho position.
-
Treat N-(4-methoxybenzyl)-N-phenylhydroxylamine (1.0 eq) with trichloroacetyl chloride (1.2 eq) in dichloromethane.
-
Stir at 25°C for 6 hours, then concentrate under vacuum.
-
Purify via silica gel chromatography (hexane/ethyl acetate).
Yield : 76% (colorless crystals).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation | K₂CO₃, acetone, 80°C | 5 h | 82% | High selectivity, simple setup | Requires halogenated precursors |
| Condensation | Fly ash, solvent-free | 2 h | 85% | Eco-friendly, high efficiency | Limited to aldehydes as substrates |
| Cyclization | Trichloroacetyl chloride, 25°C | 6 h | 76% | Mild conditions, no phosgene | Multi-step purification required |
| Mannich Reaction | Ethanol, pH 5.5 | 8 h | 70% | Introduces diverse substituents | Moderate yields, acidic conditions |
Mechanistic Insights and Stereochemical Considerations
Role of Electron-Donating Groups
The 4-methoxy group enhances the nucleophilicity of the benzyl moiety, facilitating alkylation and condensation reactions. Methoxy’s electron-donating effect stabilizes intermediates during cyclization steps.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
A. 6-Substituted Benzoxazolones
- 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one ():
- Structure : Thiazole ring at position 5.
- Activity : Potent antimicrobial activity against Micrococcus luteus (MIC = 31.25 μg/mL). Gram-negative bacteria showed resistance.
- Key Difference : The 6-position substitution contrasts with the N3-substituted target compound, highlighting positional effects on bioactivity .
- 6-Isothiocyanate (CM572) and 6-Nitro (CM458) Derivatives (): Structure: Electron-withdrawing groups (isothiocyanate, nitro) at position 6. Activity: CM458 exhibited subnanomolar σ2 receptor affinity (Ki = 0.56 nM) but low σ1 receptor binding (Ki = 685). Key Difference: 6-position modifications enhance receptor selectivity compared to N3-substituted derivatives .
B. N3-Substituted Benzoxazolones
Halogenated Derivatives
- 5-Chloro- and 6-Bromo-1,3-benzoxazol-2(3H)-ones (): Structure: Electron-withdrawing halogens at positions 5 or 6. Activity: Moderate antimicrobial activity (MIC range: 15.6–125 μg/mL) against Staphylococcus aureus and Candida albicans. the methoxy group’s electron-donating effects .
Antimicrobial Activity
Insights : The target compound’s 4-methoxybenzyl group may improve lipophilicity and biofilm penetration compared to polar thiazole or halogenated analogs, but empirical data is needed .
Cytotoxic and Receptor-Binding Activity
| Compound | Target | Activity (Ki or IC50) | Reference |
|---|---|---|---|
| CM458 (6-Nitro) | σ2 Receptor | Ki = 0.56 nM | |
| WA403 (3-Methyl) | σ1 Receptor | Ki = 8.3 nM | |
| 3-(Piperidinyl-methyl) | — | Cytotoxic (HeLa IC50 ~20 μM) |
Insights : N3 substituents like piperidinyl-methyl show moderate cytotoxicity, while C6 modifications (e.g., nitro) achieve high receptor affinity. The 4-methoxybenzyl group’s impact on these targets remains unexplored .
Physicochemical and Structural Comparisons
Electronic and Steric Effects
- 6-Nitro (CM458) : Electron-withdrawing nitro group reduces electron density, favoring charge-transfer interactions with receptors .
Molecular Geometry
- Crystal Structures (): Fluorophenyl-piperazine derivatives exhibit planar benzoxazolone rings with substituent-dependent torsion angles. The 4-methoxybenzyl group’s steric bulk may induce distinct conformational preferences .
Biological Activity
3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one, a derivative of benzoxazole, has garnered attention due to its potential biological activities. The benzoxazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, typically involving the condensation of 4-methoxyphenylacetic acid with m-aminophenol under acidic or basic conditions. The methoxy group enhances the reactivity of the aromatic system, which is crucial for its biological activity.
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens:
- Gram-positive and Gram-negative bacteria : Several benzoxazole derivatives show promising antibacterial effects. For instance, compounds structurally similar to this compound have exhibited minimum inhibitory concentrations (MICs) ranging from 250 to 7.81 µg/ml against different bacterial strains .
- Fungal Activity : Some derivatives have also shown antifungal properties against Candida albicans, although they were less potent than standard treatments like fluconazole .
Anticancer Activity
Research indicates that benzoxazole derivatives possess anticancer properties. For example, studies on similar compounds have reported cytotoxic effects against breast cancer cell lines (MCF-7 and M4A4), suggesting that modifications in the benzoxazole structure can enhance activity against cancer cells . The mechanism often involves inducing apoptosis through caspase activation and other pathways .
While specific mechanisms for this compound are not fully elucidated, related compounds have been shown to inhibit key enzymes involved in bacterial biofilm formation and quorum sensing. This suggests potential pathways by which this compound could exert its biological effects .
Study 1: Antimicrobial Evaluation
A study evaluating various benzoxazole derivatives found that compounds with structural similarities to this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa. These findings highlight the potential application of this compound in treating infections associated with biofilms .
Study 2: Anticancer Research
In another investigation focusing on anticancer properties, several benzoxazole derivatives were screened for cytotoxicity against MCF-7 cells. The results indicated that modifications at the 4-position significantly enhanced cytotoxic effects, suggesting that further exploration of this compound could yield promising anticancer agents .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 2-(4-Methoxyphenyl)benzoxazole | Strong anticancer activity | Exhibits high potency against cancer cell lines |
| 5-Chloro-2(3H)-benzoxazolone | Potent antimicrobial properties | Effective against both Gram-positive and Gram-negative bacteria |
| 6-Methyl-1,3-benzoxazol-2(3H)-one | Neuroprotective effects | Demonstrated efficacy in neurodegenerative models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via alkylation of a benzoxazolone precursor (e.g., 5-chloro-1,3-benzoxazol-2(3H)-one) with 4-methoxybenzyl chloride under reflux in acetonitrile. Reaction optimization includes controlling temperature (e.g., 60°C) and stoichiometry (1:1 molar ratio of precursor to benzyl chloride). Post-synthesis purification involves recrystallization from ethanol or acetonitrile.
- Characterization : Intermediates and final products are confirmed using NMR, NMR, elemental analysis, and mass spectrometry. For example, NMR peaks for the methoxy group (~3.8 ppm) and benzyl protons (~4.8–5.2 ppm) are critical for structural validation .
Q. How is the antimicrobial activity of this compound evaluated experimentally?
- Methodology : Antimicrobial assays involve testing against Gram-positive bacteria (e.g., Micrococcus luteus) and fungi using broth microdilution. Minimum Inhibitory Concentration (MIC) values are determined in triplicate, with MIC ≤ 31.25 μg/mL considered potent. Activity is compared to reference drugs like ampicillin .
- Data Interpretation : Lower MIC values correlate with enhanced membrane permeability, likely due to the methoxybenzyl group’s lipophilicity. Negative controls (e.g., DMSO) are essential to rule out solvent effects .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methodology : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:2) monitors reaction progress. High-performance liquid chromatography (HPLC) or reversed-phase TLC quantifies purity (>95% required for pharmacological studies). Stability studies under varying pH (4–9) and temperature (25–60°C) identify degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology : Use a fractional factorial design to test variables: temperature (50–70°C), solvent polarity (acetonitrile vs. DMF), and catalyst (e.g., KCO). For example, adding 10 mol% KCO increases yield from 70% to 85% by accelerating deprotonation. Kinetic studies (HPLC monitoring) identify rate-limiting steps .
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?
- Methodology : Synthesize analogs with substituents at the benzoxazolone core (e.g., halogens, methyl groups) or benzyl moiety (e.g., fluoro, nitro). Test SAR using MIC assays and computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzyme targets like DNA gyrase. For instance, 4-fluoro substitution on the benzyl group improves activity against Staphylococcus aureus by 2-fold .
Q. How do researchers resolve contradictions in reported bioactivity data across derivatives?
- Methodology : Cross-validate assays using standardized protocols (CLSI guidelines). For example, discrepancies in MIC values may arise from differences in bacterial strain susceptibility or inoculum size. Meta-analysis of published data (e.g., comparing Gram-positive vs. Gram-negative activity) clarifies trends .
Q. What advanced pharmacological mechanisms are explored for benzoxazolone derivatives?
- Methodology : Screen for kinase inhibition (e.g., Janus kinase) or serotonin/dopamine modulation using radioligand binding assays. For example, analogs with triazole substituents show partial agonist activity at dopamine D2 receptors (IC ~50 nM), suggesting potential antipsychotic applications .
Q. How is computational modeling integrated into the design of 3-(4-methoxybenzyl)-benzoxazolone derivatives?
- Methodology : Perform density functional theory (DFT) calculations to optimize geometry and electrostatic potential maps. Molecular dynamics simulations (e.g., GROMACS) predict solubility and membrane permeability. QSAR models using topological descriptors (e.g., XLogP) prioritize compounds with balanced lipophilicity (XLogP ~2.9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
